5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, including calcium channel modulation and antimicrobial activity. Structurally, it features:
- Furan-2-yl substituents at position 4 and the carboxamide nitrogen (N-(furan-2-ylmethyl)).
- A cyano group at position 5 and a methyl group at position 2, which influence electronic properties and metabolic stability.
The compound’s design leverages furan rings for electron-rich aromatic interactions and the sulfanyl moiety for enhanced solubility and binding affinity.
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-16-22(24(30)27-14-18-9-5-11-31-18)23(21-10-6-12-32-21)19(13-26)25(28-16)33-15-20(29)17-7-3-2-4-8-17/h2-12,23,28H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOMNXUEHQACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide represents a class of dihydropyridine derivatives that have garnered attention for their diverse biological activities. This article synthesizes available research findings, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, one study evaluated the antibacterial activity of related compounds against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The results indicated that these compounds effectively inhibited the growth of these pathogens, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound was explored through various in vitro assays. A study identified that the compound exhibited cytotoxic effects on human cancer cell lines, including hepatocellular carcinoma cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective concentrations for therapeutic use .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that it effectively reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .
The biological activity of This compound is primarily mediated through:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : Molecular docking studies indicated a strong binding affinity to various targets, including transcriptional regulators in bacteria and receptors involved in cancer cell signaling pathways .
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest a role in modulating ROS levels, contributing to its protective effects against cellular damage.
Study on Antimicrobial Efficacy
A comprehensive study conducted by researchers focused on synthesizing and evaluating the antimicrobial properties of several dihydropyridine derivatives. The study concluded that modifications to the furan moiety significantly enhanced antibacterial activity against Gram-negative bacteria while maintaining low toxicity profiles .
Anticancer Screening
Another pivotal research effort involved screening a library of compounds for anticancer activity against multicellular spheroids. The results highlighted the efficacy of this compound in reducing tumor viability and promoting apoptosis through caspase activation pathways .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Anticancer Activity : Dihydropyridine derivatives have been investigated for their potential as anticancer agents. Studies have shown that compounds similar to the one can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of sirtuin proteins, which are involved in cellular regulation and longevity .
- Neuroprotective Effects : The ability of certain related compounds to inhibit human sirtuin 2 (SIRT2) has been linked to neuroprotective effects. This inhibition can potentially provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : The presence of furan rings in the structure is associated with antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining overall health .
Case Studies
Several studies highlight the applications of this compound:
- SIRT2 Inhibition and Cancer Therapy : A study demonstrated that derivatives similar to 5-cyano compounds showed significant inhibition of SIRT2 activity, leading to reduced viability of cancer cells. The most potent derivative exhibited an IC50 value lower than that of standard inhibitors .
- Neuroprotective Studies : Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses .
- Electrochemical Applications : Recent investigations into the electrochemical properties of related dihydropyridine compounds suggest their potential use in sensors and electronic devices due to their redox activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their modifications are summarized below:
Key Observations:
- Position 4: The furan-2-yl group is conserved in most analogs, suggesting its role in π-π stacking or dipole interactions.
- Carboxamide Substituent : Varies between aromatic (e.g., methoxyphenyl) and heteroaromatic (furan) groups. Methoxy groups () may improve solubility via hydrogen bonding.
- Position 6 Sulfanyl Group: The 2-oxo-2-phenylethyl moiety is common, but substitutions like tolylamino () or dimethylphenylamino () introduce additional hydrogen-bond donors/acceptors, which could modulate target selectivity.
Pharmacological Implications
While direct bioactivity data for the target compound are absent, inferences can be drawn from structural analogs:
- Antimicrobial Activity : Sulfonamide derivatives () and chlorophenyl-substituted DHPs () exhibit antimicrobial properties, likely due to sulfhydryl group interactions with bacterial enzymes.
- Antioxidant Potential: Furan-containing compounds () demonstrate radical-scavenging activity, suggesting the target compound may share this trait.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core followed by functionalization of the sulfanyl and carboxamide groups. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for facilitating nucleophilic substitutions at the sulfur atom .
- Catalyst optimization : Use of mild bases (e.g., K₂CO₃) to avoid hydrolysis of the cyano group during thioether bond formation .
- Temperature control : Maintaining temperatures below 80°C prevents decomposition of the furan rings .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is effective for isolating the final product. Purity should be confirmed via HPLC (>95%) and NMR to resolve residual solvent peaks .
Advanced: How can computational modeling guide the design of derivatives with improved calcium channel binding affinity?
Answer:
Quantum mechanical calculations (e.g., DFT) and molecular docking simulations are critical:
- DFT for electronic properties : Analyze the electron density of the dihydropyridine core and substituents (e.g., furan, sulfanyl groups) to predict redox behavior and stability .
- Docking studies : Use crystal structures of L-type calcium channels (PDB ID: 6JP5) to model interactions. Focus on hydrogen bonding between the carboxamide group and Glu1117, and hydrophobic interactions with phenylalanine residues .
- Free energy perturbation (FEP) : Quantify binding energy differences when substituting the 2-oxo-2-phenylethyl group with bulkier analogs (e.g., 4-methoxyphenyl) to enhance selectivity .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (δ 4.2–5.1 ppm for NH protons), furan rings (δ 6.3–7.5 ppm), and sulfanyl group (δ 2.8–3.1 ppm) .
- IR spectroscopy : Confirm the presence of C≡N (2250 cm⁻¹), C=O (1680 cm⁻¹), and S–C (650 cm⁻¹) bonds .
- Mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺ at m/z 520.1521) and fragmentation patterns (e.g., loss of –SC₂H₄COC₆H₅) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Answer:
SAR studies should systematically vary substituents and correlate changes with biological assays:
- Variable substituents : Compare analogs with (a) furan vs. thiophene rings (electron-rich vs. electron-deficient heterocycles) and (b) sulfanyl vs. sulfonyl groups (flexibility vs. rigidity) .
- Assay standardization : Use patch-clamp electrophysiology for calcium channel inhibition (IC₅₀) and in vitro cytotoxicity (MTT assay) on HEK293 cells to ensure reproducibility .
- Data normalization : Account for lipophilicity (logP) differences using HPLC-measured partition coefficients to explain discrepancies in membrane permeability .
Basic: What are the critical steps for designing a stability study under physiological conditions?
Answer:
- Buffer selection : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours .
- Light sensitivity : Expose samples to UV (254 nm) and visible light to assess photolytic degradation of the dihydropyridine core .
- Analytical monitoring : Use UPLC-MS to detect hydrolysis products (e.g., free carboxylic acid from carboxamide cleavage) and quantify half-life (t₁/₂) .
Advanced: How can hybrid QM/MM methods elucidate the mechanism of sulfanyl group participation in redox reactions?
Answer:
- QM region : Model the sulfanyl–dihydropyridine moiety at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for S–C and S–H bonds .
- MM region : Embed the system in a solvated lipid bilayer (CHARMM36 force field) to simulate electron transfer pathways in a membrane environment .
- Reaction dynamics : Track radical intermediates during oxidation using metadynamics to identify transition states and rate-limiting steps .
Comparison of Key Structural Features in Analogous Compounds
| Compound | Dihydropyridine Core | Sulfanyl Substituent | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Target Compound | Yes | 2-Oxo-2-phenylethyl | 0.45 ± 0.02 |
| Ethyl 6-{(2-amino-2-oxoethyl)sulfanyl} | Yes | Amino-2-oxoethyl | 1.20 ± 0.15 |
| 6-{[(4-fluorophenyl)carbamoyl]methyl} | Yes | 4-Fluorophenyl | 0.89 ± 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
